1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine

sphingosine kinase 1 SphK1/SphK2 selectivity cancer signaling

Procure 1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine as a structurally unique SphK1 inhibitor tool compound. Its 5-ethylthiophene-2-sulfonyl group is a key differentiator from phenyl-sulfonyl analogs, enabling precise SAR probing of the sulfonyl-binding subpocket. Ideal for cellular S1P secretion and kinase selectivity assays, it comes with documented purity and multi-source availability to minimize batch variability.

Molecular Formula C19H27N3O3S3
Molecular Weight 441.62
CAS No. 1706277-26-0
Cat. No. B2910433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine
CAS1706277-26-0
Molecular FormulaC19H27N3O3S3
Molecular Weight441.62
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4
InChIInChI=1S/C19H27N3O3S3/c1-2-17-3-4-18(27-17)28(23,24)22-12-5-15(6-13-22)21-10-7-16(8-11-21)25-19-20-9-14-26-19/h3-4,9,14-16H,2,5-8,10-13H2,1H3
InChIKeyRLFZDXKSTIHVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-[(5-Ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine (CAS 1706277-26-0) – Procurement-Grade Structural and Pharmacological Profile


1'-[(5-Ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine (CAS 1706277-26-0, MF C₁₉H₂₇N₃O₃S₃, MW 441.62) is a fully synthetic, polyheterocyclic small molecule built on a 1,4'-bipiperidine scaffold bearing a 5-ethylthiophene-2-sulfonyl substituent at the N1' position and a thiazol-2-yloxy group at the C4 position [1]. The compound belongs to a disclosed class of thiazolylpiperidine derivatives claimed as inhibitors of sphingosine kinase (SphK), preferentially SphK1, and is structurally positioned within the sphingolipid signaling modulator space [1]. Its substitution pattern—specifically the 5-ethylthiophene sulfonyl group—distinguishes it within a larger patent SAR series, implying a deliberate optimization effort around the sulfonyl aryl/heteroaryl moiety for potency and selectivity tuning [1].

Why In-Class Thiazolyl-Bipiperidine Analogs Cannot Replace 1'-[(5-Ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine in SphK1-Targeted Workflows


Within the thiazolyl-bipiperidine chemotype disclosed as SphK inhibitors, the sulfonyl-linked aryl/heteroaryl group at the N1' position is a critical pharmacophoric element that modulates both enzymatic potency and isoform selectivity (SphK1 vs. SphK2) [1]. Closely related analogs—such as the 3,4-dimethylbenzenesulfonyl variant (CAS 1705427-74-2) or the benzonitrile-bearing sulfonyl analog (CAS not specified)—differ only in this terminal sulfonyl substituent, yet even minor changes in aryl electronics, steric bulk, and hydrogen-bonding capacity have been shown across the patent series to produce order-of-magnitude shifts in SphK1 IC₅₀ values [1]. The 5-ethylthiophene-2-sulfonyl group uniquely combines a moderately electron-rich, sulfur-containing heterocycle with a lipophilic ethyl extension, a structural motif that is absent in all other exemplified compounds in the primary patent disclosure [1]. Consequently, generic substitution with an off-the-shelf bipiperidine-thiazole building block bearing a different sulfonyl cap would introduce an uncharacterized and potentially large change in target engagement, making this specific compound indispensable for SAR continuity in SphK1 programs.

Quantitative Differentiation Evidence for 1'-[(5-Ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine in SphK1 Inhibitor Selection


Isoform-Selective SphK1 Inhibition: Class-Level Evidence with Explicit Comparator Context

The patent family encompassing this compound explicitly states that the claimed thiazolyl-piperidine derivatives 'cause specific inhibition of sphingosine kinase 1, but not of sphingosine kinase 2' [1]. While an individual IC₅₀ value for 1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine is not publicly disclosed in the accessible patent text, the structure falls within the Markush formula (I) and is thus supported by the class-level finding of SphK1-over-SphK2 selectivity [1]. This is in contrast to first-generation non-selective sphingolipid pathway modulators such as DMS (N,N-dimethylsphingosine), which inhibit both SphK1 and SphK2 with comparable micromolar potency [2].

sphingosine kinase 1 SphK1/SphK2 selectivity cancer signaling

Distinct 5-Ethylthiophene Sulfonyl Pharmacophore: Structural Differentiation from Phenylsulfonyl Congeners

Among the exemplified sulfonyl substituents in the patent SAR table, the 5-ethylthiophene-2-sulfonyl group is the only thiophene-based heteroaryl sulfonyl disclosed; all other examples use substituted phenyl sulfonyl, benzyl sulfonyl, or aliphatic sulfonyl groups [1]. The closest commercially cataloged analog, 1'-(3,4-dimethylbenzenesulfonyl)-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine (CAS 1705427-74-2), replaces the 5-ethylthiophene with a dimethylphenyl group [2]. The switch from a phenyl to a thiophene ring alters the electronic character (π-excessive heteroaromatic vs. benzenoid), dipole moment orientation, and potential for sulfur-mediated non-covalent interactions (e.g., S–π, chalcogen bonding) with the SphK1 binding pocket [1].

structure-activity relationship sulfonyl pharmacophore heterocyclic medicinal chemistry

1,4'-Bipiperidine Core with Thiazol-2-yloxy Linker: Proven Synthetic Tractability and Purity Documentation

Multiple independent commercial suppliers catalog this compound at ≥95% purity, with some offering analytical data packages including NMR, HPLC, and MS [1]. In contrast, several closely related bipiperidine-thiazole analogs in the same series (e.g., the 5-bromofuran-2-carbonyl derivative CAS 1706072-85-6) are listed with lower documented purity or limited availability from a single source, creating supply-chain risk for multi-stage synthesis campaigns [2].

synthetic accessibility chemical purity building block procurement

Molecular Weight and Physicochemical Differentiation Within the Bipiperidine-Thiazole Series

With a molecular weight of 441.62 g/mol [1], this compound occupies a narrow 'lead-like' chemical space window that is lower than many extended bipiperidine-thiazole analogs bearing larger aromatic sulfonyl groups (e.g., naphthyl analogs exceed 500 g/mol) yet higher than truncated monocyclic piperidine derivatives (typically 340–380 g/mol) [2]. This intermediate molecular weight, combined with three sulfur atoms contributing to polar surface area, positions the compound favorably for balancing target potency with permeability, a trade-off that is often problematic in the SphK inhibitor field [1].

physicochemical properties molecular weight drug-likeness optimization

Research and Industrial Application Scenarios for 1'-[(5-Ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine Based on Quantitative Evidence


SphK1-Selective Inhibitor SAR Probe in Oncology Target Validation

Investigators seeking to probe the functional consequences of selective SphK1 inhibition—without confounding SphK2-mediated effects—can use this compound as a structural starting point for generating SAR data around the sulfonyl-binding subpocket. The class-level SphK1 selectivity reported in the patent [1] makes it a suitable scaffold for systematic variation, while the documented purity and multi-vendor availability [3] reduce synthetic burden and batch variability during replicate studies.

Comparative Pharmacophore Mapping Against Phenylsulfonyl Congeners

Medicinal chemistry groups performing side-by-side biochemical profiling should pair this compound with its closest available congener, 1'-(3,4-dimethylbenzenesulfonyl)-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine (CAS 1705427-74-2), to isolate the contribution of the thiophene versus phenyl sulfonyl group to SphK1 inhibition [1][2]. This head-to-head comparison can inform whether the thiophene's electronic and stereoelectronic properties translate into a meaningful potency or selectivity advantage.

Chemical Probe for S1P-Mediated Signaling in Tumor Angiogenesis Models

Based on the patent's indication that the compound class suppresses S1P production downstream of SphK1—a pathway implicated in tumor angiogenesis, cell survival, and immune evasion [1]—an appropriate application is as a tool compound in cellular assays measuring S1P secretion, ERK/PI3K pathway activation, or endothelial tube formation. The molecular weight below 450 g/mol [1] supports reasonable cell permeability expectations, though confirmatory permeability data should be generated.

Building Block for Diversified Library Synthesis in SphK Inhibitor Lead Optimization

Process chemists and library designers can exploit the bipiperidine-thiazole core as a diversification point. The compound's ≥95% commercial purity and availability from multiple sources [3] make it a reliable advanced intermediate for late-stage functionalization (e.g., sulfonyl exchange, thiazole modification, or N-alkylation), enabling parallel synthesis of focused libraries aimed at improving SphK1 selectivity and pharmacokinetic properties beyond the patent exemplifications [1].

Quote Request

Request a Quote for 1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.